![molecular formula C7H10N2O4 B2810619 1-(2-Hydroxyethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 349134-56-1](/img/structure/B2810619.png)
1-(2-Hydroxyethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
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Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity. It could include examining how the compound reacts with other substances, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include studying its spectral properties, such as its UV/Vis, IR, or NMR spectra .Scientific Research Applications
Organic Synthesis Applications
- The research led by Gein et al. (2009) focused on the synthesis of methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids, demonstrating the utility of these compounds in the construction of complex heterocyclic systems. This study highlights the potential of such compounds in facilitating diverse synthetic routes in organic chemistry Gein, V. L., Krylova, I. V., Tsypliakova, E. P., Gaifullina, A. R., Varkentin, L. I., & Vakhrin, M. I. (2009). Chemistry of Heterocyclic Compounds, 45, 829-832.
Catalysis and Green Chemistry
- Aurich et al. (2012) discussed the biotechnological production of carboxylic acids, including oxo- and hydroxy-carboxylic acids, as building blocks in organic synthesis. Their work underscores the importance of using environmentally friendly methods to obtain key synthetic intermediates, which could be applicable to compounds like 1-(2-Hydroxyethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid for further chemical transformations Aurich, A., Specht, R., Müller, R., Stottmeister, U., Yovkova, V., Otto, C., Holz, M., Barth, G., Heretsch, P., Thomas, F., Sicker, D., & Giannis, A. (2012). Sub-cellular biochemistry, 64, 391-423.
Pharmaceutical Intermediates
- Research by Dömling and Illgen (2004) introduced versatile reagents for organic synthesis, including the assembly of 6-oxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid methyl ester derivatives. Their work emphasizes the role of these compounds in multicomponent reactions, serving as a basis for developing pharmaceutical intermediates Dömling, A., & Illgen, K. (2004). Synthesis, 2005, 662-667.
Medicinal Chemistry
- The study by Shainova et al. (2019) explored the synthesis and evaluation of 3-O-substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives. This investigation into the structure-activity relationship provides insight into the design of novel compounds with potential therapeutic applications, demonstrating the broader implications of research on compounds related to 1-(2-Hydroxyethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid Shainova, R. S., Gomktsyan, T. A., Karapetyan, A. V., & Yengoyan, A. (2019). Journal of Chemical Research, 43, 352-358.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(2-hydroxyethyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c10-4-3-9-6(11)2-1-5(8-9)7(12)13/h10H,1-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKGUAYIPRNQCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)O)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid |
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